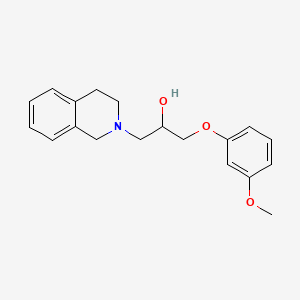![molecular formula C16H17N3O B12173099 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide](/img/structure/B12173099.png)
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological activities and presence in many natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole with indole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products are typically oxidized derivatives of the indole ring.
Reduction: The major products are reduced forms of the compound, often leading to the saturation of double bonds.
Substitution: The major products are substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrole: A simpler analog that lacks the indole moiety.
Indole-4-carboxamide: Similar structure but without the pyrrole substitution.
1-methyl-1H-indole: Lacks the carboxamide and pyrrole groups.
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-4-carboxamide is unique due to its combined indole and pyrrole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-18-9-4-5-12(18)11-17-16(20)14-6-3-7-15-13(14)8-10-19(15)2/h3-10H,11H2,1-2H3,(H,17,20) |
InChI Key |
FOZXPYYOYIUKOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=C3C=CN(C3=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12173020.png)
![1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)
![3-(3-chloro-4-methoxyphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12173027.png)


![1,3-Benzodioxol-5-yl[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12173037.png)
![2-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173038.png)
![methyl 4-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12173048.png)

![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12173068.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B12173094.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173106.png)
